![molecular formula C8H7NOS B1319026 2-Methylthieno[3,2-c]pyridin-4(5H)-one CAS No. 59207-23-7](/img/structure/B1319026.png)
2-Methylthieno[3,2-c]pyridin-4(5H)-one
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Overview
Description
2-Methylthieno[3,2-c]pyridin-4(5H)-one, also known as MTP-one, is a heterocyclic compound found in a variety of plants and animals. This compound has been studied extensively for its potential medicinal and therapeutic applications.
Scientific Research Applications
Synthesis Techniques
Domino Reaction Synthesis : A method for synthesizing 2,3-dihydrothieno[3,2-c]pyridin-4(5H)-ones using a domino reaction of dimethylaminopropenoyl cyclopropanes, initiated by Lawesson's reagent, has been developed. This involves a sequence of regioselective thionation, ring-enlargement, and intramolecular aza-cyclization (Huang et al., 2012).
Electrophilic Addition Reaction : An electrophilic addition reaction between molecules of 3-(4-pyridine)-2-mercaptopropenoic acid has been studied, leading to the synthesis of specific thieno[3,2-c]pyridine derivatives (Castiñeiras et al., 2000).
Nitration of Dithienopyridine : Nitration studies of dithieno[3,2-b:3',2'-d]pyridine and dithieno[3,2-b:3',4'-d]pyridine, including 2-Methylthieno[3,2-c]pyridin-4(5H)-one, have been conducted, showing specific substitution patterns (Szabó & Gronowitz, 1993).
1,3-Dipolar Additions : Research on 1,3-dipolar additions to 7-Methylthieno[2,3-c]pyridine and subsequent reactions has been explored, revealing insights into the behavior of these compounds under various conditions (Fischer & Schneider, 1980).
Deuteriodeprotonation Studies : Investigations into the deuteriodeprotonation of substituted 4,5-borazarothieno[2,3-c]pyridines and 7,6-borazarothieno[3,2-c]pyridines, comparing with isoelectronic thieno[2,3-c]pyridines and thieno[3,2-c]pyridines, have been conducted (Gronowitz et al., 1977).
Chemical Synthesis and Reactions
Ketene Dithioacetals Reaction : A study on the reaction of ketene dithioacetals with 2-aminoethanol or 1-amino-2-propanol forming substituted 2-methyleneoxazolidines and their reaction with α,β-unsaturated esters to give 5H-oxazolo[3,2-a]pyridine derivatives has been reported (Huang & Zhang, 1989).
Galactose Oxidase Cofactor Study : Research into the electronic effect of the thioether linkage in the novel organic cofactor of galactose oxidase, using model compounds related to 2-Methylthieno[3,2-c]pyridin-4(5H)-one, has been examined (Itoh et al., 1997).
Palladium-Catalyzed Couplings and Cyclizations : A method for the synthesis of thieno[3,2-b]pyridine derivatives using palladium-catalyzed couplings and intramolecular cyclizations has been explored (Calhelha & Queiroz, 2010).
Synthesis of Heterocyclic Ketene N,O-Acetals : The synthesis of heterocyclic ketene N,O-acetals and their reactions with α,β-unsaturated esters, forming oxazolo[3,2-a]pyridine derivatives, is presented in scientific research (Huang & Zhang, 1989).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial, anti-tubercular, and antioxidant activities .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that result in their antimicrobial, anti-tubercular, and antioxidant effects .
Biochemical Pathways
It’s known that similar compounds can affect various pathways, leading to their observed medicinal activities .
Pharmacokinetics
Similar compounds have been evaluated for their bioavailability .
Result of Action
Similar compounds have shown significant antimicrobial activities .
Action Environment
Similar compounds have been evaluated in various environments .
properties
IUPAC Name |
2-methyl-5H-thieno[3,2-c]pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-5-4-6-7(11-5)2-3-9-8(6)10/h2-4H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZYGMSEVJJFRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C=CNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592582 |
Source
|
Record name | 2-Methylthieno[3,2-c]pyridin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59207-23-7 |
Source
|
Record name | 2-Methylthieno[3,2-c]pyridin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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